N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide
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Overview
Description
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring, and its molecular formula is C13H13N3O
Preparation Methods
The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide typically involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, it inhibits its activity, leading to the disruption of cell cycle progression and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the modulation of signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound has a similar structure but lacks the phenylacetamide moiety, which may result in different biological activities and applications.
[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile: This compound contains a quinazoline moiety and is studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
326822-67-7 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H15N3O/c18-14(8-10-4-2-1-3-5-10)15-13-9-12(16-17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17,18) |
InChI Key |
MYIYDTISJDJCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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